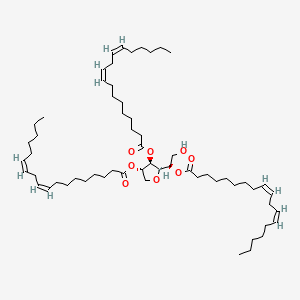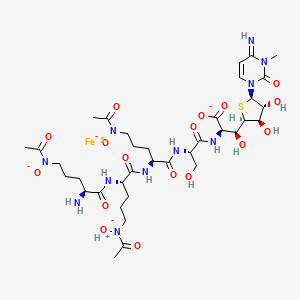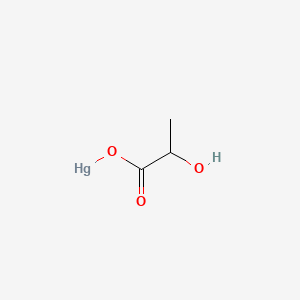![molecular formula C18H18 B15175570 (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene](/img/structure/B15175570.png)
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,10E,11Z,13Z)-tricyclo[84224,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve selective hydrogenation and dehydrogenation to introduce the desired double bonds. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can selectively hydrogenate the double bonds.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene is used as a model compound to study reaction mechanisms and stereochemistry. Its unique structure makes it an excellent candidate for exploring the effects of ring strain and conjugation on chemical reactivity.
Biology
In biological research, this compound can be used to investigate the interactions between complex organic molecules and biological macromolecules. Its structural complexity allows for the study of molecular recognition and binding affinity in enzyme-substrate interactions.
Medicine
Potential applications in medicine include the development of novel therapeutic agents. The compound’s unique structure may serve as a scaffold for designing drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to undergo various chemical modifications makes it a versatile building block for creating materials with tailored properties.
Mecanismo De Acción
The mechanism of action of (1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene involves its interaction with specific molecular targets. The compound’s multiple double bonds and tricyclic structure allow it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: Another polycyclic compound with multiple double bonds, but with a different ring structure.
Tricyclo[6.2.1.02,7]undeca-4,9-diene: A tricyclic compound with a similar level of complexity but different connectivity of the rings.
Hexahelicene: A polycyclic aromatic hydrocarbon with a helical structure, used in studies of chirality and molecular recognition.
Uniqueness
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene stands out due to its specific tricyclic framework and the arrangement of double bonds. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H18 |
|---|---|
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
(1E,10E,11Z,13Z)-tricyclo[8.4.2.24,7]octadeca-1(15),4,6,10(16),11,13,17-heptaene |
InChI |
InChI=1S/C18H18/c1-2-4-16-6-5-15(3-1)7-9-17-11-13-18(10-8-16)14-12-17/h1-6,11-14H,7-10H2/b2-1?,3-1-,4-2-,6-5?,15-3?,15-5-,16-4?,16-6- |
Clave InChI |
VRGLNGRQXLSACG-QXKHZNLLSA-N |
SMILES isomérico |
C1/C/2=C\C=C(\C=C/C=C2)/CCC3=CC=C(C1)C=C3 |
SMILES canónico |
C1CC2=CC=C(CCC3=CC=C1C=CC=C3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
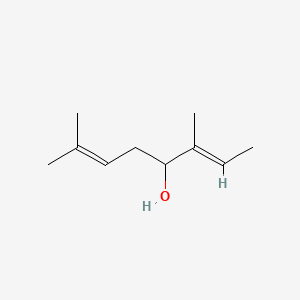



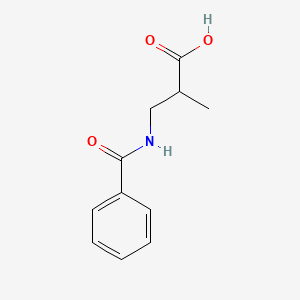



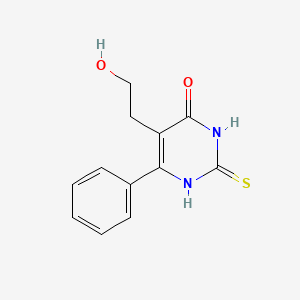
![Ethanol, 2-[[2-(2-aminoethoxy)ethyl]amino]-](/img/structure/B15175550.png)
